molecular formula C12H11NO2S2 B2732102 (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1376384-11-0

(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B2732102
CAS No.: 1376384-11-0
M. Wt: 265.35
InChI Key: VMGGVGHYJOYVRX-UHFFFAOYSA-N
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Description

(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a heterocyclic compound that features a thiophene ring and a pyridine ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

thiophen-2-ylmethyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-16-11-10(5-2-6-13-11)12(14)15-8-9-4-3-7-17-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGGVGHYJOYVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves the condensation of thiophene derivatives with pyridine carboxylates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under basic conditions and can be optimized for higher yields by adjusting the temperature and solvent used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of catalysts and solvents that can be easily recycled is common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate apart is its unique combination of a thiophene ring and a pyridine ring, which may confer distinct biological activities and chemical reactivity. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

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